molecular formula C22H24Cl2N2O4 B2512597 Isrib CAS No. 1597403-48-9

Isrib

Cat. No.: B2512597
CAS No.: 1597403-48-9
M. Wt: 451.34
InChI Key: HJGMCDHQPXTGAV-HDICACEKSA-N
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Description

ISRIB (Integrated Stress Response inhibitor) is a small molecule that antagonizes the Integrated Stress Response (ISR) by targeting the eukaryotic translation initiation factor 2B (eIF2B). The ISR is activated by stress-induced phosphorylation of eIF2α, which attenuates eIF2B’s guanine nucleotide exchange factor (GEF) activity, leading to global translational repression. This compound binds to a regulatory pocket at the β-δ subunit interface of eIF2B, stabilizing its decameric structure and restoring ternary complex formation . This mechanism allows this compound to reverse translational repression without affecting eIF2α phosphorylation levels .

Preclinical studies demonstrate this compound’s efficacy in neurodegenerative diseases (e.g., prion disease, ALS), traumatic brain injury (TBI), and cognitive decline, where it enhances memory and dendritic spine recovery . It also mitigates fibrosis in silicosis and improves cardiac function in chronic heart failure models . This compound’s therapeutic window is attributed to its partial inhibition of the ISR, avoiding toxicity associated with complete pathway blockade .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISRIB involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Reactivity of the Difuran Ethyl Substituent

The difuran ethyl group introduces potential for cyclization and oxidative transformations:

  • Asymmetric Dihydroxylation :
    Analogous difuran derivatives undergo OsO₄-mediated dihydroxylation to form vicinal diols (Table 1)[^1]. For this compound, reaction with OsO₄ in THF/H₂O could yield a tetraol product, with stereochemistry influenced by chiral auxiliaries.

    Table 1 : Dihydroxylation of Difuran Derivatives

    SubstrateConditionsProductYieldReference
    1,1-Difuran-2-ylmethanolOsO₄, THF/H₂O, 27 hVicinal diol64%
  • Gold-Catalyzed Cyclization :
    Furan-ynes react with Au(I) catalysts and N-oxides to form dihydropyridinones or spirocyclic compounds[^5]. While this compound lacks an alkyne, the furan rings could engage in Au(I)-mediated cycloadditions with external dienophiles (e.g., maleimides).

Cross-Electrophile Coupling (XEC) Reactions

Nickel-catalyzed XEC reactions enable intramolecular cyclopropanation of benzylic sulfonamides and alkyl halides[^2]. If the ethyl linker is modified to include a halide (e.g., Br), the compound could form cyclopropane derivatives (Figure 1):

Figure 1 : Proposed XEC Pathway

text
[Ni(BINAP)]Cl₂, MeMgI PhMe, 80°C, 24 h → Cyclopropane product

Key mechanistic steps include:

  • Oxidative addition of the benzylic C–N bond to Ni.

  • Transmetalation with MeMgI.

  • Intramolecular Sₙ2-type displacement to form the cyclopropane[^2].

Oxidative and Acidic Degradation

Scientific Research Applications

Neurodegenerative Diseases

ISRIB has shown promise in preclinical models for various neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that this compound can:

  • Enhance Memory : In transgenic mouse models of Alzheimer's disease, this compound treatment improved long-term memory and cognitive function by counteracting the detrimental effects of amyloid-beta oligomers on neuronal health .
  • Reduce Neuroinflammation : this compound's ability to inhibit the ISR may also mitigate neuroinflammation, a common feature in neurodegenerative disorders .

Case Study : In a study involving APP/PS1 transgenic mice, this compound treatment led to significant improvements in cognitive performance in behavioral tests, alongside reductions in amyloid plaque accumulation and tau pathology .

Traumatic Brain Injury Recovery

Recent studies have demonstrated that this compound can reverse cognitive deficits following traumatic brain injury (TBI). In rodent models, administration of this compound weeks post-injury resulted in:

  • Restoration of Dendritic Spine Integrity : Dendritic spines are critical for synaptic function and memory formation. This compound treatment helped maintain spine structure and function after TBI .
  • Improved Working Memory : Mice treated with this compound exhibited sustained improvements in working memory tasks compared to untreated controls .

Potential Cancer Applications

The modulation of cellular stress responses through this compound may also have implications in cancer therapy. By stabilizing eIF2B, this compound could potentially enhance the effectiveness of treatments targeting cancer cells that exploit stress pathways for survival .

Pharmacokinetics and Safety

This compound has demonstrated favorable pharmacokinetic properties, including effective brain penetration and low toxicity profiles in animal studies. This makes it a suitable candidate for further clinical development aimed at treating conditions associated with chronic stress responses .

Data Summary

Application AreaKey FindingsReference(s)
Neurodegenerative DiseasesImproved memory and reduced amyloid pathology in Alzheimer's models
Traumatic Brain InjuryReversed cognitive deficits and restored dendritic spine integrity
CancerPotential to enhance therapeutic efficacy by modulating stress responses

Mechanism of Action

ISRIB exerts its effects by binding to the eukaryotic translation initiation factor 2B (eIF2B) and stabilizing its active form. This prevents the phosphorylation of eukaryotic translation initiation factor 2 alpha from inhibiting eIF2B, thereby allowing protein synthesis to continue. The molecular targets of this compound include the subunits of eIF2B, and the pathway involved is the integrated stress response pathway .

Comparison with Similar Compounds

Mechanism of Action

Compound Mechanism of Action Key Structural/Functional Differences
ISRIB Allosterically stabilizes eIF2B decamer, enhancing GEF activity despite eIF2α-P . Symmetric molecule binding β-δ interface; does not affect eIF2B dimerization.
Trazodone Restores translation under ER stress; acts downstream of eIF2α-P via unknown targets. No eIF2B dimerization or direct eIF2B interaction .
DBM Similar to trazodone; modulates translation independently of eIF2B dimerization. Structurally distinct (dibenzoylmethane backbone) .
2BAct This compound derivative with improved pharmacokinetics; stabilizes eIF2B decamer. Enhanced bioavailability and potency compared to this compound .
GSK2606414 PERK inhibitor; blocks eIF2α phosphorylation. Complete ISR inhibition causes pancreatic toxicity .

Efficacy in Disease Models

  • Neurodegeneration :

    • This compound rescues protein synthesis in prion disease, ALS, and frontotemporal dementia (FTD) models .
    • Trazodone and DBM show comparable neuroprotection in prion and FTD models but require higher doses .
    • GSK2606414 fails in ALS models due to toxicity .
  • Cognitive Enhancement :

    • This compound restores memory in aged mice and post-TBI models .
    • 2BAct replicates these effects with prolonged activity .
  • Fibrosis and Organ Damage: this compound reduces collagen deposition in silicosis and cardiac fibrosis .

Pharmacokinetics and Toxicity

Compound Pharmacokinetics Toxicity Profile
This compound Moderate plasma half-life (~6–24 hrs); limited BBB penetration . Safe at therapeutic doses; no organ toxicity .
Trazodone/DBM Better oral bioavailability and BBB penetration . Lower toxicity than this compound in chronic dosing .
2BAct Improved solubility and brain exposure . Pending clinical trial data .
GSK2606414 Rapid clearance; poor CNS availability . Pancreatic toxicity due to PERK inhibition .

Mutation-Dependent Efficacy

This compound’s efficacy varies with eIF2B mutations. For example, the Arg483Trp mutation in eIF2Bδ enhances this compound sensitivity in vanishing white matter disease (VWMD) models, while other mutations (e.g., 2b5^ho^) show reduced responses . Trazodone and DBM exhibit mutation-independent activity, making them broader-spectrum alternatives .

Biological Activity

ISRIB (Integrated Stress Response Inhibitor) is a small molecule that has garnered significant attention for its ability to modulate the integrated stress response (ISR) in various biological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cognitive functions, and potential therapeutic applications based on recent research findings.

This compound functions primarily by inhibiting the phosphorylation of eIF2α, a key player in the ISR pathway. Under stress conditions, eIF2α is phosphorylated, leading to a reduction in general protein synthesis and activation of stress-related genes. This compound binds to the eIF2B complex, preventing its inhibition by phosphorylated eIF2α and thereby restoring protein synthesis levels. This mechanism is critical in various cellular contexts, including neuroprotection and cognitive enhancement.

Key Findings:

  • Binding Affinity : this compound binds to the active structure of eIF2B, stabilizing it against the inhibitory effects of phosphorylated eIF2α .
  • Restoration of Protein Synthesis : this compound has been shown to restore protein synthesis in cells subjected to stress by reversing the translational repression caused by eIF2α phosphorylation .

Effects on Cognitive Function

Recent studies have demonstrated that this compound has profound effects on cognitive functions, particularly in animal models. Its ability to enhance memory and learning capabilities has been extensively documented.

Case Studies:

  • Age-Related Cognitive Decline :
    • In a study involving aged mice, this compound administration significantly improved spatial memory performance. Mice treated with this compound made fewer errors in navigating a maze compared to untreated controls, demonstrating cognitive enhancement comparable to younger mice .
  • Traumatic Brain Injury :
    • Another study highlighted this compound's potential in reversing memory deficits caused by traumatic brain injuries. Mice that received this compound treatment showed restored learning abilities and improved performance in memory tasks even after severe brain injuries .
  • Alzheimer's Disease Models :
    • Research indicated that this compound could restore synaptic plasticity and memory functions in mice with Alzheimer's-like conditions. The compound enhanced protein synthesis in the hippocampus, which is crucial for memory formation .

Comparative Data on Biological Activity

The following table summarizes key experimental findings related to this compound's biological activity across different studies:

Study FocusModel UsedKey Findings
Age-Related Cognitive DeclineAged MiceImproved spatial memory; fewer errors in maze tasks
Traumatic Brain InjuryBrain-Injured MiceRestored learning abilities; improved maze performance
Alzheimer’s DiseaseAlzheimer's MiceEnhanced synaptic plasticity; restored memory functions

Implications for Therapeutic Development

The ability of this compound to modulate the ISR presents promising avenues for therapeutic development, particularly for neurodegenerative diseases and cognitive impairments. By targeting the molecular pathways involved in stress responses and cognitive function, this compound may serve as a foundational compound for new treatments aimed at enhancing cognitive resilience and recovery from neurological injuries.

Future Directions:

  • Clinical Trials : Further research is needed to evaluate the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Continued exploration of this compound's molecular interactions will aid in understanding its full therapeutic potential.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie ISRIB’s modulation of the integrated stress response (ISR) in neuronal cells?

this compound inhibits the ISR by binding to the eukaryotic translation initiation factor 2B (eIF2B), stabilizing its active conformation and restoring protein synthesis in stressed cells. Key experiments involve structural analysis (e.g., cryo-EM) to map binding sites and in vitro assays measuring eIF2B activity under stress conditions. Researchers should validate findings using this compound derivatives and knockout models to confirm target specificity .

Q. What are standardized protocols for administering this compound in rodent models to ensure reproducibility?

Typical protocols involve intraperitoneal or oral administration with doses ranging from 2.5–7.5 mg/kg, adjusted based on the model (e.g., Fragile X syndrome mice). Critical parameters include:

  • Timing relative to stress induction (e.g., post-injury or pre-behavioral tests).
  • Monitoring plasma half-life (≈4 hours) to align dosing schedules with experimental endpoints.
  • Using vehicle controls (e.g., DMSO/saline mixtures) to account for solvent effects .

Q. How can researchers validate this compound’s target engagement in vivo?

Use biomarkers such as phosphorylated eIF2α (p-eIF2α) reduction via Western blot or immunohistochemistry. Pair this with behavioral assays (e.g., maze tests for cognitive function) to correlate molecular changes with phenotypic outcomes. Include stress-inducing agents (e.g., tunicamycin) in control groups to confirm ISR activation and this compound efficacy .

Advanced Research Questions

Q. How should experimental designs address variability in this compound’s efficacy across genetic backgrounds?

  • Strain Selection : Compare inbred (e.g., C57BL/6) vs. outbred strains to assess genetic heterogeneity effects.
  • Dose-Response Curves : Establish strain-specific dosing using pharmacokinetic profiling.
  • Multi-Omics Integration : Combine transcriptomics and proteomics to identify modifiers of this compound sensitivity (e.g., stress-response genes like ATF4). Reference contradictory findings from studies using different models and propose replication strategies .

Q. What methodologies resolve contradictions in reported off-target effects of this compound?

  • Chemoproteomic Screens : Use affinity-based probes to identify non-eIF2B interactions.
  • Phenotypic Rescue Experiments : Test this compound in eIF2B-mutant models; lack of rescue suggests off-target activity.
  • High-Throughput Toxicity Assays : Evaluate organoid models for cell-type-specific toxicity. Discrepancies may arise from assay sensitivity or model systems, necessitating cross-validation .

Q. How can researchers integrate this compound with other ISR modulators (e.g., kinase inhibitors) to enhance therapeutic outcomes?

  • Synergy Testing : Use combinatorial dosing in vitro (e.g., this compound + PERK inhibitor GSK2606414) and assess additive vs. antagonistic effects via Bliss independence analysis.
  • Temporal Sequencing : Administer this compound post-stress to evaluate timing-dependent synergy. Publish negative results to clarify limitations (e.g., conflicting data on PERK-ISRIB interactions) .

Q. What statistical approaches are optimal for analyzing this compound’s long-term effects in chronic disease models?

  • Longitudinal Mixed Models : Account for repeated measures and individual variability.
  • Survival Analysis : For lifespan studies in neurodegeneration models, use Kaplan-Meier curves with log-rank tests.
  • Power Analysis : Ensure sample sizes address high inter-individual variability in stress-response pathways .

Q. Data Management & Ethics

Q. How should researchers document this compound-related data to meet IRB and reproducibility standards?

  • Metadata Templates : Include batch numbers, solvent details, and storage conditions for this compound.
  • Raw Data Repositories : Share dose-response curves and negative results in public databases (e.g., Zenodo).
  • Ethics Compliance : For studies involving human-derived cells, submit IRB protocols detailing consent for biobank usage .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMCDHQPXTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045380
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597403-47-8
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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